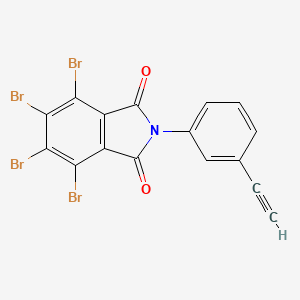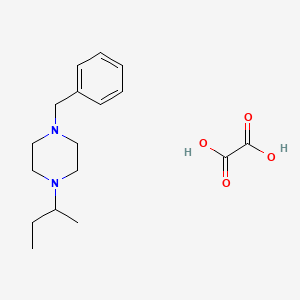
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide, also known as SBI-0206965, is a small molecule inhibitor that has been developed for the study of autophagy. Autophagy is a cellular process that involves the degradation of cellular components, including damaged organelles and proteins. It is a critical process for maintaining cellular homeostasis and has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. SBI-0206965 has been shown to inhibit the activity of a protein complex called ULK1, which is a key regulator of autophagy.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide works by binding to the ATP-binding site of ULK1, which is a key component of the autophagy initiation complex. By binding to this site, this compound prevents the phosphorylation of ULK1 and other downstream targets, thereby inhibiting autophagy. The exact mechanism of action of this compound is still being studied, but it is believed to be a competitive inhibitor of ATP binding.
Biochemical and Physiological Effects
This compound has been shown to inhibit autophagy in a variety of cell types, including cancer cells, neuronal cells, and immune cells. The compound has been used to study the effects of autophagy inhibition in disease models, including cancer, neurodegenerative disorders, and infectious diseases. In addition, this compound has been shown to have anti-inflammatory effects in some models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide in lab experiments is its specificity for ULK1. By targeting ULK1, researchers can study the effects of autophagy inhibition without affecting other cellular processes. However, one limitation of using this compound is its potency. The compound is highly potent, which can make it difficult to use in some experiments. In addition, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide and autophagy inhibition. One area of research is the development of more potent and selective inhibitors of ULK1. Another area of research is the study of the effects of autophagy inhibition in different disease models. Finally, the role of autophagy in aging and age-related diseases is an area of active research, and this compound may be a useful tool for studying this process.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide has been described in the literature. The compound is typically synthesized in multiple steps, starting with the preparation of a key intermediate molecule. This intermediate is then further modified to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide has been used extensively in scientific research to study the role of autophagy in various diseases. The compound has been shown to be a potent inhibitor of ULK1 activity, which is a critical step in the initiation of autophagy. By inhibiting ULK1, this compound can block the autophagy process and allow researchers to study the effects of autophagy inhibition in disease models.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)21-13-8-6-7-12(9-13)16(20)18-15-10-14(22-19-15)17(3,4)5/h6-11H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKKITZBBJCNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5005043.png)
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5005058.png)
![6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5005061.png)
![N~1~-(tert-butyl)-N~2~-(2,6-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005067.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide](/img/structure/B5005081.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B5005109.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5005112.png)
![N-(2-methoxyethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5005114.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5005129.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5005133.png)

![N-bicyclo[2.2.1]hept-2-yl-4-bromobenzenesulfonamide](/img/structure/B5005136.png)
![5-(2-hydroxyethyl)-3-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5005143.png)